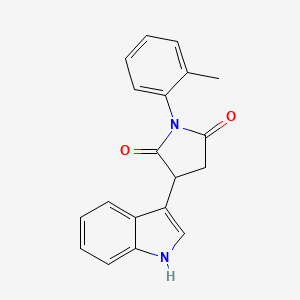
3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione, also known as SU6656, is a synthetic small molecule that has been widely used in scientific research. It belongs to the class of pyrrolidine-2,5-diones and acts as a selective inhibitor of Src family kinases.
Mécanisme D'action
3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione acts as a selective inhibitor of Src family kinases by binding to the ATP-binding site of the kinase domain. It has been shown to inhibit the activity of Src, Yes, Fyn, Lyn, Lck, and Blk with IC50 values in the low micromolar range. This compound has also been reported to inhibit other kinases, such as Abl, c-kit, and PDGFR, but with lower potency.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been reported to inhibit cell proliferation, induce apoptosis, block cell migration and invasion, and modulate cell adhesion and cytoskeleton dynamics. This compound has also been shown to inhibit angiogenesis, reduce inflammation, and enhance immune response in different animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione is its selectivity towards Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. This compound is also relatively easy to use, as it can be dissolved in DMSO or other solvents and added directly to cell culture or animal experiments. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo. Another limitation is its potential off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione. One direction is to develop more potent and selective inhibitors of Src family kinases that can overcome the limitations of this compound. Another direction is to investigate the role of Src family kinases in different types of cancer and other diseases, and to explore the potential of Src inhibitors as therapeutic agents. Additionally, the use of this compound as a tool compound can be expanded to study other aspects of cell signaling and physiology, such as the regulation of ion channels, G protein-coupled receptors, and epigenetic modifications.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has been widely used in scientific research as a tool compound to study the role of Src family kinases in various cellular processes. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in cell signaling, proliferation, differentiation, and survival. Aberrant activation of Src family kinases has been implicated in the development and progression of various types of cancer, making them attractive targets for cancer therapy.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-6-2-5-9-17(12)21-18(22)10-14(19(21)23)15-11-20-16-8-4-3-7-13(15)16/h2-9,11,14,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSBLGNLDWLSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808907 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate](/img/structure/B3954984.png)
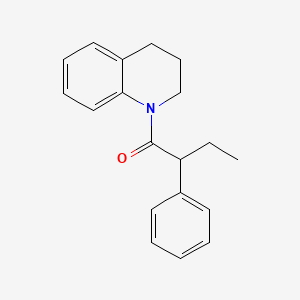
![1-(2-methylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954993.png)
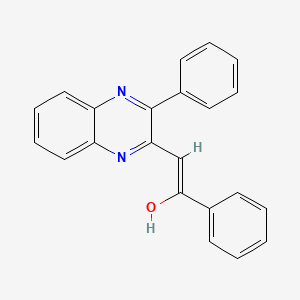
![ethyl 4-[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B3955001.png)
![7-(2,2-dimethylpropyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3955017.png)
![N-[4-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3955020.png)
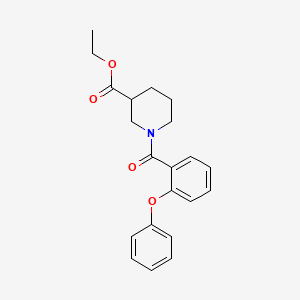
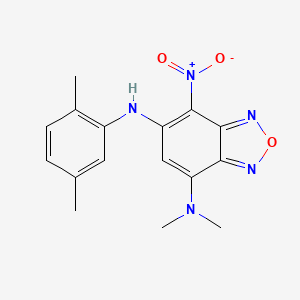
![1'-(2-fluorophenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B3955038.png)
![1-(9H-carbazol-9-yl)-3-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-2-propanol](/img/structure/B3955047.png)
![2-methyl-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3955049.png)

![1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B3955074.png)